N-[([1,1'-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide
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Overview
Description
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is a complex organic compound characterized by its biphenyl and benzamide functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide typically involves the condensation of a biphenyl derivative with a benzamide precursor. One common method involves the reaction of 3-bromomethylbiphenyl with 2-hydroxy-3-(propan-2-yl)benzoic acid in the presence of a coupling agent such as N,N’-Dicyclohexylcarbodiimide (DCC) under mild conditions . The reaction is usually carried out in an inert solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as employing recyclable catalysts and minimizing waste, is often considered in industrial settings .
Chemical Reactions Analysis
Types of Reactions
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of nitro or halogenated biphenyl derivatives.
Scientific Research Applications
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The biphenyl moiety can interact with hydrophobic pockets in proteins, while the benzamide group can form hydrogen bonds with amino acid residues . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-(1,1’-Biphenyl)-2-ylbenzamide: Similar structure but lacks the hydroxyl and isopropyl groups.
N-(2-(1H-Indol-3-yl)ethyl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide: Contains an indole moiety and a fluorinated biphenyl group.
Uniqueness
N-[([1,1’-Biphenyl]-3-yl)methyl]-2-hydroxy-3-(propan-2-yl)benzamide is unique due to its combination of biphenyl, hydroxyl, and benzamide functionalities. This unique structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research .
Properties
CAS No. |
648924-69-0 |
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Molecular Formula |
C23H23NO2 |
Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-hydroxy-N-[(3-phenylphenyl)methyl]-3-propan-2-ylbenzamide |
InChI |
InChI=1S/C23H23NO2/c1-16(2)20-12-7-13-21(22(20)25)23(26)24-15-17-8-6-11-19(14-17)18-9-4-3-5-10-18/h3-14,16,25H,15H2,1-2H3,(H,24,26) |
InChI Key |
GQTKDEDBSIKYNX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(=O)NCC2=CC(=CC=C2)C3=CC=CC=C3)O |
Origin of Product |
United States |
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